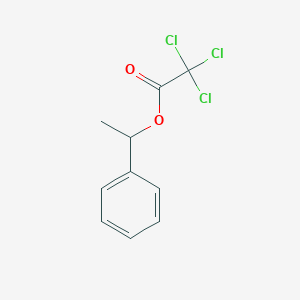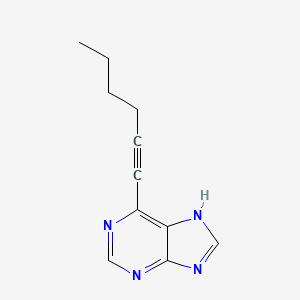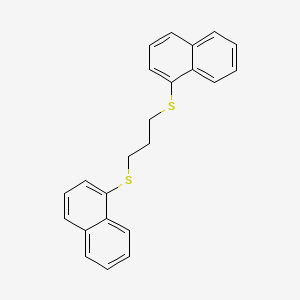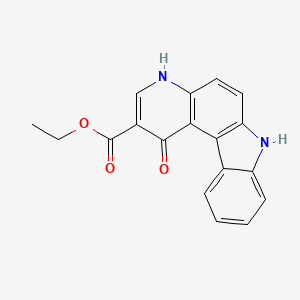![molecular formula C24H41NO2 B14311765 4-[4-(Tetradecyloxy)phenyl]morpholine CAS No. 116089-84-0](/img/structure/B14311765.png)
4-[4-(Tetradecyloxy)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Tetradecyloxy)phenyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The compound this compound is characterized by a morpholine ring substituted with a phenyl group that is further substituted with a tetradecyloxy group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetradecyloxy)phenyl]morpholine typically involves the following steps:
Formation of the Phenylmorpholine Core: The initial step involves the formation of the phenylmorpholine core. This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions to form phenylmorpholine.
Introduction of the Tetradecyloxy Group: The phenylmorpholine is then reacted with tetradecanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the tetradecyloxy group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-[4-(Tetradecyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced phenylmorpholine derivatives.
Substitution: Formation of nitro or halogenated phenylmorpholine derivatives.
科学的研究の応用
4-[4-(Tetradecyloxy)phenyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 4-[4-(Tetradecyloxy)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Phenylmorpholine: Lacks the tetradecyloxy group, resulting in different chemical and physical properties.
4-(4-Methoxyphenyl)morpholine: Contains a methoxy group instead of a tetradecyloxy group, leading to variations in reactivity and applications.
4-(4-Hydroxyphenyl)morpholine: Features a hydroxy group, which imparts different solubility and reactivity characteristics.
Uniqueness
4-[4-(Tetradecyloxy)phenyl]morpholine is unique due to the presence of the long tetradecyloxy chain, which enhances its hydrophobicity and influences its interaction with biological membranes and hydrophobic environments. This structural feature distinguishes it from other phenylmorpholine derivatives and contributes to its specific applications in various fields.
特性
| 116089-84-0 | |
分子式 |
C24H41NO2 |
分子量 |
375.6 g/mol |
IUPAC名 |
4-(4-tetradecoxyphenyl)morpholine |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-27-24-16-14-23(15-17-24)25-18-21-26-22-19-25/h14-17H,2-13,18-22H2,1H3 |
InChIキー |
MXERSEZDSZEQIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)

